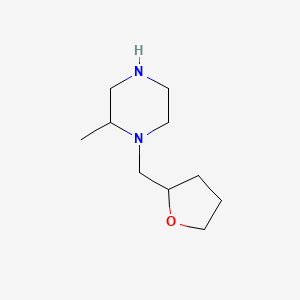![molecular formula C12H17ClN2 B6332292 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine CAS No. 1240571-00-9](/img/structure/B6332292.png)
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine is a derivative of piperazine, a class of organic compounds with a wide range of biological and pharmaceutical activity . Piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been extensively studied. For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Wissenschaftliche Forschungsanwendungen
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine has been used in a variety of scientific research applications. It has been used to study the effects of monoamine oxidase A (MAO-A) inhibition, as well as the effects of 5-HT1A receptor agonism. It has also been used to study the effects of various drugs on MAO-A activity and 5-HT1A receptor agonism. In addition, this compound has been used in laboratory experiments to study the effects of various compounds on cell cultures.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as meta-chlorophenylpiperazine (mcpp), have been found to interact with various serotonin receptors .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets and induce changes in cellular activity . For instance, mCPP acts as a partial agonist of the human 5-HT2A and 5-HT2C receptors but as an antagonist of the human 5-HT2B receptors .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Mcpp, a structurally similar compound, is known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans .
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to act as an inhibitor of MAO-A and an agonist of 5-HT1A receptors. This makes it a useful tool for studying the effects of various compounds on MAO-A activity and 5-HT1A receptor agonism. However, this compound has several limitations. It is not very stable and can degrade over time, and it is not very soluble in water. In addition, this compound is not very selective and can bind to a variety of other receptors, which can make it difficult to study the specific effects of certain compounds.
Zukünftige Richtungen
The future of 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine research is promising. Future research will focus on understanding the effects of this compound on other neurotransmitters and receptors, as well as its potential therapeutic applications. In addition, future research will focus on increasing the stability and solubility of this compound, as well as improving its selectivity for specific receptors. Finally, future research will focus on developing new methods of synthesis for this compound, as well as exploring its potential uses in other fields, such as drug development and biotechnology.
Synthesemethoden
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine can be synthesized using a variety of methods. The most common method involves the reaction of 3-chloropropiophenone with 2-methylpiperazine. This reaction is typically performed in an organic solvent such as dichloromethane and can be catalyzed by a base such as potassium carbonate. Other methods of synthesis include the reaction of 3-chloropropiophenone with a variety of other alkylpiperazines, as well as the reaction of 3-chloropropiophenone with an amine.
Safety and Hazards
While specific safety and hazard information for 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine was not found, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
Biochemische Analyse
Biochemical Properties
They bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
The exact cellular effects of 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine are yet to be studied. Related compounds have been reported to have antioxidant and immunomodulatory effects . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-10-8-14-5-6-15(10)9-11-3-2-4-12(13)7-11/h2-4,7,10,14H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTSUUZINYEMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332232.png)

![2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6332246.png)

![4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6332277.png)


![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)

